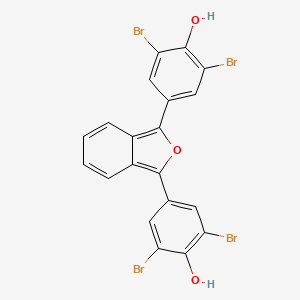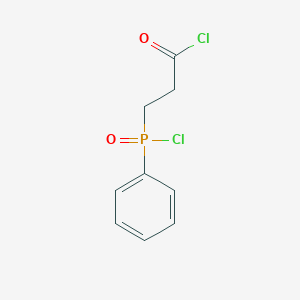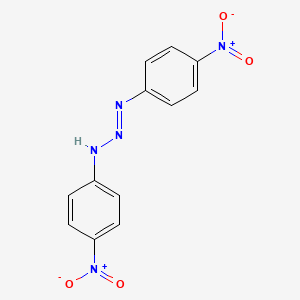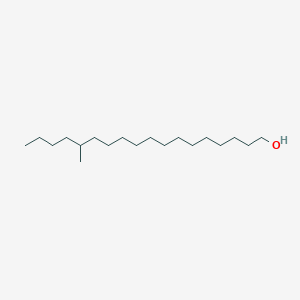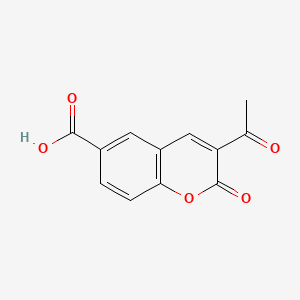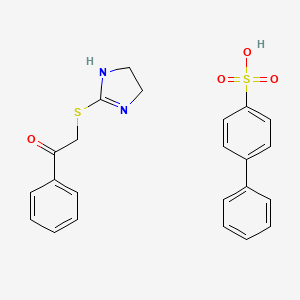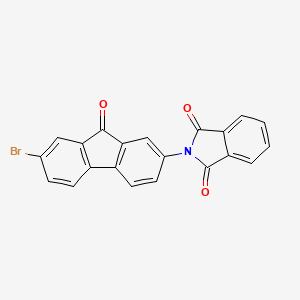![molecular formula C11H20N2OS2 B14738805 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane CAS No. 6250-25-5](/img/structure/B14738805.png)
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane is a chemical compound that features a morpholine ring, a sulfur atom, and an azepane ring
Métodos De Preparación
The synthesis of 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane typically involves the reaction of morpholine with carbon disulfide and an azepane derivative. The reaction conditions often include the use of a base such as triethylamine in an anhydrous solvent like benzene, with the reaction mixture being heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Aplicaciones Científicas De Investigación
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfur-containing compounds are beneficial.
Industry: The compound can be used as an additive in lubricants and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form strong bonds with metal ions, which may inhibit the activity of certain enzymes. Additionally, the morpholine ring can interact with biological membranes, affecting their permeability and function .
Comparación Con Compuestos Similares
Similar compounds to 1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane include:
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}piperidine: This compound has a piperidine ring instead of an azepane ring.
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}pyrrolidine: This compound features a pyrrolidine ring.
1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}hexane: This compound has a hexane chain instead of a ring structure. The uniqueness of this compound lies in its azepane ring, which provides different steric and electronic properties compared to its analogs.
Propiedades
Número CAS |
6250-25-5 |
|---|---|
Fórmula molecular |
C11H20N2OS2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
morpholin-4-yl azepane-1-carbodithioate |
InChI |
InChI=1S/C11H20N2OS2/c15-11(12-5-3-1-2-4-6-12)16-13-7-9-14-10-8-13/h1-10H2 |
Clave InChI |
QQPQBBOFDWKOHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=S)SN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
